molecular formula C18H16N4O3 B7706718 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline

Cat. No.: B7706718
M. Wt: 336.3 g/mol
InChI Key: NGGDPXMYTVBPAL-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety

Preparation Methods

The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, methanol, and various carboxylic acid derivatives. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as an inhibitor for certain enzymes, while the nitro group can participate in redox reactions, affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline include:

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-3-10-19-15-9-8-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-12(2)5-7-13/h3-9,11,19H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGDPXMYTVBPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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